molecular formula C7H3Cl2NO B051379 2,6-Dichlorobenzoxazole CAS No. 3621-82-7

2,6-Dichlorobenzoxazole

Cat. No.: B051379
CAS No.: 3621-82-7
M. Wt: 188.01 g/mol
InChI Key: LVVQTPZQNHQLOM-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzoxazole is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of benzoxazole, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. This compound is a solid at room temperature and is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Dichlorobenzoxazole involves the reaction of 2-aminophenol with trichloromethyl chloroformate in the presence of a catalyst such as dimethylformamide. The reaction is typically carried out in a solvent like toluene at temperatures ranging from 40 to 70 degrees Celsius. The mixture is then heated to 60-100 degrees Celsius to complete the reaction .

Another method involves the use of 2-sulfhydryl-6-chlorobenzoxazole and di(trichloromethyl)carbonate. This reaction is carried out by heating the mixture to 50 degrees Celsius and then gradually increasing the temperature to 80-110 degrees Celsius. The reaction is maintained at this temperature for 0.5-3 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzoxazolone using phosphorus pentachloride or chlorine gas. The reaction is conducted in a solvent such as toluene, with the temperature carefully controlled to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the benzoxazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,6-Dichlorobenzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzoxazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with essential biochemical pathways. For instance, it may inhibit enzymes involved in cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

  • 2-Chlorobenzoxazole
  • 2,3-Dichlorobenzoxazole
  • 2,6-Difluorobenzoxazole

Comparison: 2,6-Dichlorobenzoxazole is unique due to the presence of two chlorine atoms at specific positions on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-dichloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVQTPZQNHQLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189769
Record name 2,6-Dichlorobenzoxazole
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3621-82-7
Record name 2,6-Dichlorobenzoxazole
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Record name 2,6-Dichlorobenzoxazole
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Record name 2,6-Dichlorobenzoxazole
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Record name 2,6-dichlorobenzoxazole
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Synthesis routes and methods I

Procedure details

Using the method of Example 1, 11.9 g (0.1 mol) of benzoxazole were reacted, with addition of 0.5 g of montmorillonite KSF, with chlorine gas at 100° C. After addition of 1.1 times the molar amount of chlorine gas, GC showed complete conversion into 2-chlorobenzoxazole. Further introduction of chlorine gas (an additional 1.0 times the molar amount) at 120-125° C. resulted in 80.6% conversion into 2,6-dichlorobenzoxazole.
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Synthesis routes and methods II

Procedure details

With efficient stirring, 10 g (0.083 mol) of 1,3-benzoxazole (>99% pure), together with 100 ml of POCl3 and 0.2 g of iron (III) chloride (dry), were heated to 100° C. At this temperature, chlorine gas was introduced under the surface of the liquid. GC control of the reaction showed that initially 2-chlorobenzoxazole was formed which, with further substitution, then reacted to give 2,6-dichlorobenzoxazole. Once all of the starting material had been consumed, the reaction was terminated. According to GC analysis, 21.5% of 2-chlorobenzoxazole and 71% of 2,6-dichlorobenzoxazol had been formed. The crude mixture was worked up by distillation. POCl3 and 2-chlorobenzoxazole were collected in a first fraction and could be employed directly for a further batch. The second fraction yielded 11.0 g of 2,6-dichlorobenzoxazole (GC>99% pure) (>70% of theory). Taking into account the recycling of the 2-chlorobenzoxazole, a total yield of >92% of theory was obtained.
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Synthesis routes and methods III

Procedure details

10 g (0.065 mol) of 6-chlorobenzoxazole, 0.45 g of phosphorus trichloride and 0.09 g of anhydrous aluminum trichloride were initially charged in 30 ml of phosphorus oxychloride (POCl3). With heating and stirring, chlorine gas was introduced at a rate of 0.6 equivalent of chlorine per hour. After an internal temperature of 80° C. had been reached, the stream of chlorine gas was reduced to 0.6 equivalent of chlorine per 6 hours, and the temperature was increased to 100° C. The reaction was monitored by gas chromatography. After all of the starting material had been consumed, most of the POCl3 was distilled off and the residue was subjected to fractional distillation under reduced pressure. This gave a pure fraction of 11.9 g of the 2,6-dichlorobenzoxazole, which solidifies on cooling (GC>99% pure) (>97% of theory).
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

1 litre of o-dichlorobenzene and 625 g (3 moles) of phosphorus pentachloride are heated to 160° C., then 169.5 g (1 mole) of solid 6-chlorobenzoxazolin-2-one are introduced in small portions over the course of 60 minutes, vigorous evolution of hydrogen chloride occuring for a short time after each portion. The mixture is then stirred for a further 15 minutes at 150°-160° C., and then cooled to 0° C., whereupon the major part of the excess pCl5 crystallises out. The phosphorus pentachloride precipitate is filtered off with suction, Washed with a little cold o-dichlorobenzene, and the filtrate is fractionated under reduced pressure. phosphorus oxychloride distils over first, then o-dichlorobenzene together with the remainder of the excess phosphorus pentachloride, and last, at about 110° C. and 17.3 mbar, 2,6-dichlorobenzoxazole. About 136 g of 2,6-dichlorobenzoxazole of melting point 48-49° C. are obtained. GC purity 99.7%. yield: 72% of theory.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichlorobenzoxazole
Reactant of Route 2
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2,6-Dichlorobenzoxazole
Reactant of Route 3
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2,6-Dichlorobenzoxazole
Reactant of Route 4
2,6-Dichlorobenzoxazole
Reactant of Route 5
Reactant of Route 5
2,6-Dichlorobenzoxazole
Reactant of Route 6
2,6-Dichlorobenzoxazole

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